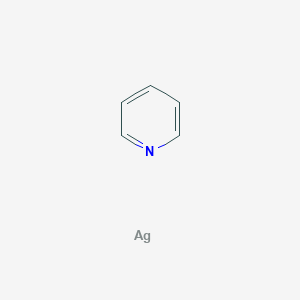
Pyridine--silver (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine–silver (1/1) is a coordination compound consisting of pyridine, an aromatic heterocycle, and silver in a 1:1 ratio. Pyridine, with the chemical formula C5H5N, is known for its nitrogen atom, which imparts unique chemical properties. Silver, a transition metal, is well-known for its antimicrobial properties. The combination of these two components results in a compound with significant applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: Pyridine–silver (1/1) can be synthesized through various methods. One common approach involves the reaction of silver nitrate (AgNO3) with pyridine in an aqueous solution. The reaction is typically carried out at room temperature, and the resulting product is isolated by filtration and drying. Another method involves the use of silver perchlorate (AgClO4) dissolved in pyridine, forming complexes such as [Ag(py)2]ClO4 and [Ag(py)4]ClO4 .
Industrial Production Methods: Industrial production of pyridine–silver (1/1) often involves large-scale reactions using similar methods as described above. The choice of reagents and conditions may vary depending on the desired purity and yield of the final product. Advanced techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: Pyridine–silver (1/1) undergoes various chemical reactions, including:
Oxidation: The silver component can undergo oxidation, forming silver oxide (Ag2O) in the presence of oxidizing agents.
Reduction: Silver ions in the compound can be reduced to metallic silver (Ag) using reducing agents such as sodium borohydride (NaBH4).
Substitution: Pyridine ligands can be substituted with other ligands, such as phosphines or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are common oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or hydrazine (N2H4) are commonly used reducing agents.
Substitution: Ligand exchange reactions often require the presence of a coordinating solvent and may be facilitated by heating.
Major Products:
Oxidation: Silver oxide (Ag2O)
Reduction: Metallic silver (Ag)
Substitution: New coordination complexes with different ligands
科学的研究の応用
Pyridine–silver (1/1) has a wide range of applications in scientific research:
作用機序
The mechanism of action of pyridine–silver (1/1) primarily involves the interaction of silver ions with biological molecules. Silver ions can bind to thiol groups in proteins, leading to the disruption of cellular functions and ultimately causing cell death. Additionally, silver ions can generate reactive oxygen species (ROS), which further contribute to their antimicrobial activity . The pyridine ligand enhances the solubility and stability of the compound, facilitating its interaction with target molecules.
類似化合物との比較
Pyridine–silver perchlorate ([Ag(py)2]ClO4): Similar in structure but with perchlorate as the counterion.
Pyridine–silver nitrate ([Ag(py)2]NO3): Similar coordination but with nitrate as the counterion.
Pyridine–silver acetate ([Ag(py)2]OAc): Similar coordination but with acetate as the counterion.
Uniqueness: Pyridine–silver (1/1) is unique due to its specific 1:1 ratio of pyridine to silver, which imparts distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial applications.
特性
CAS番号 |
514789-97-0 |
|---|---|
分子式 |
C5H5AgN |
分子量 |
186.97 g/mol |
IUPAC名 |
pyridine;silver |
InChI |
InChI=1S/C5H5N.Ag/c1-2-4-6-5-3-1;/h1-5H; |
InChIキー |
UNLTXKMPCPWQGQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC=C1.[Ag] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


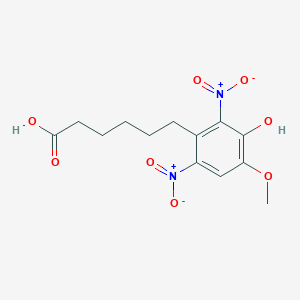
![4-[(Di-tert-butylphosphanyl)methyl]pyridine](/img/structure/B14244919.png)
![[Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diiodide](/img/structure/B14244935.png)
![6,8-Bis[(3-phosphanylpropyl)sulfanyl]octanoic acid](/img/structure/B14244939.png)


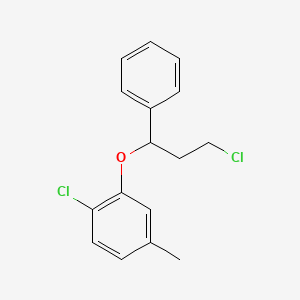

![2-{[(3-Methylbut-2-en-1-yl)oxy]methyl}naphthalene-1-carbonitrile](/img/structure/B14244967.png)
![N-Benzyl-O-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]-L-tyrosine](/img/structure/B14244972.png)
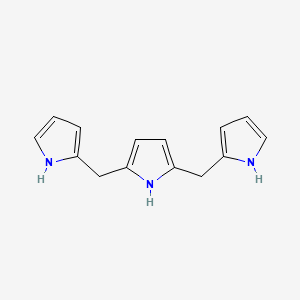
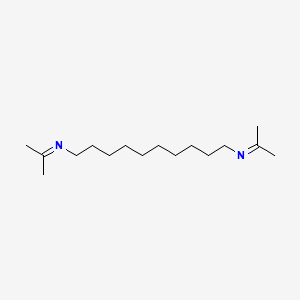
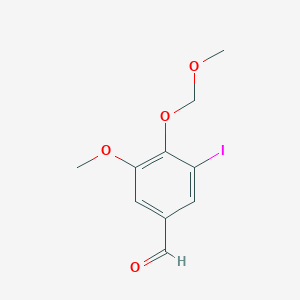
![acetic acid;[(1S,3S)-2,2-difluoro-3-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B14245003.png)
